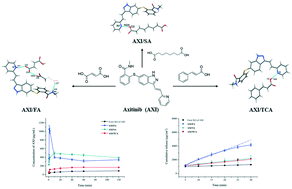Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior†
CrystEngComm Pub Date: 2021-07-13 DOI: 10.1039/D1CE00620G
Abstract
Axitinib (AXI) is an oral selective tyrosine kinase inhibitor used for the treatment of early to advanced renal cell carcinoma. However, the clinical efficacy of AXI is severely limited by low oral bioavailability due to its poor aqueous solubility. Although AXI was found to demonstrate six polymorphs, at least 66 solvates and some salts, cocrystals of AXI have not been reported up to the present. To improve its aqueous solubility, cocrystallization of AXI with a group of carboxylic acids was attempted in the present work. Finally, one salt cocrystal with fumaric acid and two molecular cocrystals with suberic acid and trans-cinnamic acid were successfully prepared by liquid assisted grinding and slurry methods. The newly obtained cocrystals were characterized by single crystal and powder X-ray diffraction, thermal analysis, proton nuclear magnetic resonance and Fourier transform infrared spectroscopy and were subjected to powder and intrinsic dissolution experiments, dynamic vapor sorption studies and stability tests. In comparison to pure AXI, all of the cocrystals show a significantly improved apparent solubility and dissolution rate without compromising the physical stability of the drug. These findings suggest that the cocrystals herein could be used as promising solid forms of AXI for the development of its more effective oral formulations.


Recommended Literature
- [1] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†
- [2] Minerals
- [3] Synthesis of (1′RS,3′SR)- and (1′RS,3′RS)-5-ethyl-5-(3′-hydroxy-1′-methylbutyl)barbituric acid
- [4] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [5] Inside front cover
- [6] VII.—On the crystallised hydrates of baryta and strontia
- [7] Inside front cover
- [8] Correlation of diffusion and performance in sequentially processed P3HT/PCBM heterojunction films by time-resolved neutron reflectometry
- [9] How strong are hydrogen bonds in the peptide model?†
- [10] Polystyrene bound oxidovanadium(IV) and dioxidovanadium(V) complexes of histamine derived ligand for the oxidation of methyl phenyl sulfide, diphenyl sulfide and benzoin†










